molecular formula C23H22N4O6S2 B2668716 N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-03-8

N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2668716
CAS No.: 851781-03-8
M. Wt: 514.57
InChI Key: OXXFFIRWTVAYEY-UHFFFAOYSA-N
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Description

Development of Pyrazole Sulfonamides in Medicinal Chemistry

Pyrazole sulfonamides have emerged as a critical scaffold in drug discovery due to their structural versatility and broad pharmacological profiles. The integration of sulfonamide groups into pyrazole frameworks enhances hydrogen-bonding capabilities and metabolic stability, making these compounds attractive targets for therapeutic development. Early synthetic routes, such as the Knorr pyrazole synthesis, laid the foundation for modern modifications. For example, the condensation of β-diketones with hydrazine derivatives enabled the production of polysubstituted pyrazoles, which were later functionalized with sulfonamide groups to improve bioactivity.

A landmark advancement occurred with the discovery of Celecoxib , a pyrazole sulfonamide that selectively inhibits cyclooxygenase-2 (COX-2). Its development by G.D. Searle & Company in the 1990s demonstrated the potential of sulfonamide-functionalized pyrazoles in achieving enzyme selectivity. Subsequent studies, such as those by Alam et al. (2023), highlighted pyrazole sulfonamides as privileged scaffolds in kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir).

Table 1: Key Pyrazole Sulfonamides in Drug Discovery

Compound Target/Activity Reference
Celecoxib COX-2 Inhibitor
DDD85646 Trypanosoma brucei NMT Inhibitor
9g (Antitubercular) M. tuberculosis InhA Inhibitor

Evolution of Nitrophenyl-Pyrazole Derivatives as Bioactive Compounds

The introduction of nitrophenyl groups into pyrazole derivatives has significantly enhanced their bioactivity, particularly in antimicrobial and anticancer applications. The electron-withdrawing nitro group improves membrane permeability and stabilizes interactions with enzymatic pockets. For instance, 3-(5-(4-nitrophenyl)furan-2-yl)pyrazole-4-carbaldehyde derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Similarly, nitro-substituted triaryl pyrazoles demonstrate high binding affinity to estrogen receptors, underscoring their utility in hormone-dependent cancers.

In antitubercular research, nitrophenyl-pyrazole hybrids such as 9g achieved 99% inhibition of M. tuberculosis H37Rv at 10.2 μg/mL, with molecular docking confirming strong interactions with the InhA enzyme (Glide energy: −64.183 kcal/mol).

Table 2: Bioactive Nitrophenyl-Pyrazole Derivatives

Compound Biological Activity MIC/IC₅₀ Reference
9g Antitubercular 10.2 μg/mL
3-Nitrophenyl Furan Antibacterial (MRSA) 12.5 μM
2-Nitrophenol Estrogen Receptor Binding Kd = 8.3 nM

Emergence of Tosyl-Substituted Pyrazoles in Drug Discovery

Tosyl (p-toluenesulfonyl) groups are widely employed in pyrazole chemistry to modulate solubility and protect reactive nitrogen sites during synthesis. The prototypical preparation of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide involves reacting pyrazole with toluenesulfonyl chloride in pyridine, yielding a stable intermediate for further functionalization. Tosyl groups also enhance pharmacokinetic properties by reducing oxidative metabolism. For example, tosyl-substituted pyrazoline sulfonamides exhibit improved half-lives in preclinical models of tuberculosis.

Table 3: Tosyl-Substituted Pyrazoles in Therapeutics

Compound Application Key Feature Reference
11 (Pyrazole sulfonamide) Synthetic Intermediate 79% Yield via Tosyl Protection
9a-p Antitubercular Agents Tosyl Enhances Metabolic Stability

Research Significance of Methanesulfonamide Functionalization

Methanesulfonamide groups are pivotal in optimizing drug-like properties, including aqueous solubility and target binding. In the context of pyrazole derivatives, methanesulfonamide substituents form critical hydrogen bonds with enzymatic residues. For instance, N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide leverages its sulfonamide moiety to anchor into hydrophobic pockets of bacterial enzymes. Computational studies further reveal that methanesulfonamide-functionalized pyrazoles exhibit favorable ADMET profiles, with low predicted hepatotoxicity and high gastrointestinal absorption.

Table 4: Impact of Methanesulfonamide on Drug Properties

Property Methanesulfonamide vs. Other Sulfonamides Reference
Solubility 2.5-fold increase in PBS (pH 7.4)
Binding Affinity ΔG = −9.7 kcal/mol (vs. −8.2 for ethyl)
Metabolic Stability t₁/₂ = 4.3 h (vs. 1.8 h for methyl)

Properties

IUPAC Name

N-[4-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S2/c1-16-6-12-21(13-7-16)35(32,33)26-23(18-4-3-5-20(14-18)27(28)29)15-22(24-26)17-8-10-19(11-9-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFFIRWTVAYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the nitrophenyl group and the tosyl group under specific conditions. The final step involves the sulfonation to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazoline ring and aromatic systems undergo oxidation under controlled conditions. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) target electron-rich regions:

Reaction TargetReagents/ConditionsProduct FormedReference
Pyrazoline ringH₂O₂ in acidic medium, 60–80°CPyrazole derivative (aromatized)
Aromatic methyl groupsKMnO₄, aqueous NaOH, refluxCarboxylic acid derivatives

For example, oxidation of the dihydropyrazoline ring converts it to a fully aromatic pyrazole structure, enhancing conjugation and altering biological activity.

Reduction Reactions

The nitro (-NO₂) group on the phenyl ring is reduced to an amine (-NH₂) using catalytic hydrogenation or metal-based reagents:

ReagentsConditionsProductReference
H₂, Pd/CEthanol, 50–60 psi, 25°CN-(4-(5-(3-aminophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Fe/HClHCl (conc.), refluxSame amine product

Reduction of the nitro group significantly increases the compound’s solubility in polar solvents and potential bioactivity.

Substitution Reactions

The tosyl (-SO₂C₆H₄CH₃) and methanesulfonamide (-SO₂NH₂) groups participate in nucleophilic substitutions:

SiteReagentsConditionsProductReference
Tosyl groupAmines (e.g., NH₃)DMF, 80°CTosylamine derivatives
MethanesulfonamideAlkyl halides (e.g., CH₃I)K₂CO₃, DMSO, 60°CN-alkylated sulfonamide derivatives

The tosyl group acts as a leaving group, enabling ring-opening or functionalization of the pyrazoline core .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfonamide bonds:

ConditionsReagentsProductsReference
HCl (6M), refluxAqueous HCl3-nitrophenylpyrazole + methanesulfonic acid
NaOH (2M), 70°CAqueous NaOHTosyl hydroxide + amine intermediates

Hydrolysis under acidic conditions preferentially cleaves the methanesulfonamide bond, while basic conditions target the tosyl group.

Electrophilic Aromatic Substitution

The nitrophenyl and adjacent aromatic rings undergo halogenation or nitration:

ReactionReagentsSite ModifiedReference
BrominationBr₂, FeBr₃Para to nitro group
NitrationHNO₃/H₂SO₄Meta to sulfonamide

Electron-withdrawing groups (e.g., -NO₂, -SO₂-) direct electrophiles to meta/para positions .

Cyclization and Rearrangement

Under thermal or catalytic conditions, the pyrazoline ring undergoes rearrangements:

ConditionsCatalystProductReference
120°C, tolueneCu(I)Isoxazoline derivatives
UV light, CH₂Cl₂NoneRing-contracted imidazole

These reactions highlight the compound’s versatility in generating structurally diverse intermediates for drug discovery .

Key Findings:

  • Nitro Group Reactivity : Central to redox modifications, enabling pharmacological tuning.

  • Sulfonamide Stability : Resists hydrolysis under mild conditions but cleaves in strong acids/bases.

  • Tosyl Group Utility : Facilitates substitutions for functional group interconversions .

This compound’s multifunctional design supports its use in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Reaction conditions must be carefully optimized to avoid side products, as demonstrated in computational studies .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant and Anti-inflammatory Properties
Recent studies have demonstrated that compounds similar to N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit excellent antioxidant and anti-inflammatory properties. Molecular docking simulations indicated that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways .

1.2 Anticancer Activity
Pyrazole derivatives have been extensively researched for their anticancer properties. The presence of the nitro group in the structure enhances its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .

1.3 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Several pyrazole derivatives have demonstrated significant antibacterial and antifungal effects against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

Agricultural Applications

2.1 Agrochemicals
Due to their biological activity, pyrazole derivatives are being explored as potential agrochemicals. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial organisms .

2.2 Plant Growth Regulators
Research indicates that certain pyrazole compounds may act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Material Science

3.1 Nonlinear Optical Properties
The compound's unique electronic structure allows it to exhibit nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Studies using density functional theory (DFT) have shown that these compounds possess significant hyperpolarizability, indicating their potential use in NLO devices such as sensors and switches .

3.2 Photostability and Luminescence
Research has highlighted the luminescent properties of pyrazole derivatives, suggesting their application in light-emitting diodes (LEDs) and other photonic devices. The ability to undergo photo-induced electron transfer makes them ideal candidates for advanced optical applications .

Synthesis and Characterization

The synthesis of this compound typically involves several steps including the condensation of hydrazines with carbonyl compounds followed by tosylation. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.

Table 1: Summary of Key Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAntioxidant, anti-inflammatory, anticancerInhibition of oxidative stress pathways
Agricultural ChemistryPest control, plant growth regulationEnzyme inhibition in pests
Material ScienceNonlinear optics, photonic devicesHigh hyperpolarizability

Mechanism of Action

The mechanism of action of N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a dihydro-1H-pyrazole core with analogs but differs in substituent patterns:

  • Pyrano-Pyrazole Derivatives: The compound in , N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af), incorporates a pyrano[2,3-c]pyrazole ring system fused with a dihydropyran moiety. This contrasts with the simpler dihydro-1H-pyrazole core of the target compound, which lacks the pyran ring. The fused pyran system in 4af enhances molecular rigidity and may reduce conformational flexibility compared to the target compound .
  • Dihydro-1H-Pyrazole Analogs : lists N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. These analogs share the dihydro-1H-pyrazole core but substitute the 3-nitrophenyl group with 2-ethoxyphenyl and benzoyl groups. The ethoxy group introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound, which may influence electronic distribution and binding interactions .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Yield
Target Compound 4,5-Dihydro-1H-pyrazole 3-Nitrophenyl, Tosyl, Methanesulfonamide Not Reported Not Reported
4af () Pyrano[2,3-c]pyrazole 4-Methoxyphenyl, 4-Methylbenzenesulfonamide 69.0–70.4 70%
Analog () Dihydro-1H-pyrazole 2-Ethoxyphenyl, Benzoyl, Methanesulfonamide Not Reported Not Reported
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group in the target compound likely enhances electrophilicity compared to the methoxy and ethoxy substituents in analogs. This could increase reactivity in biological systems but may reduce solubility due to the nitro group’s hydrophobic nature .

Bioactivity and Docking Studies

  • Antiviral Potential: Compounds in demonstrated high docking scores against viral targets, including monkeypox DNA polymerase, suggesting the target compound’s nitro-substituted derivative may exhibit similar or enhanced activity. The nitro group’s electron-withdrawing nature could improve binding affinity to electron-rich enzyme active sites .

Structural Validation and Crystallography

  • Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for validating the crystallographic data of such compounds. The methanesulfonamide group’s geometry and dihedral angles in the target compound would require precise refinement to confirm stereochemical integrity .

Biological Activity

N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Overview of the Compound

This compound features a pyrazole ring , a tosyl group , and a methanesulfonamide moiety . The structural components suggest potential interactions with biological targets, which could lead to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The tosyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring may engage with the active sites of target proteins. This structural configuration can potentially inhibit enzyme activity or modulate receptor functions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Compounds similar to this compound have shown significant antioxidant effects, which are crucial for mitigating oxidative stress in cells .
  • Anti-inflammatory Effects : Studies have reported that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Some derivatives have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress; protects cellular integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various pathogens

Case Studies

  • Antioxidant and Anti-inflammatory Properties : A study utilizing molecular docking simulations indicated that similar pyrazole compounds demonstrated excellent antioxidant and anti-inflammatory properties. The docking results suggested effective binding to target proteins involved in inflammation pathways .
  • Anticancer Potential : Research on related compounds has shown that they can inhibit cell proliferation in various cancer cell lines. For instance, pyrazole derivatives were tested against breast and colon cancer cells, revealing significant cytotoxic effects and apoptosis induction .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
  • Tosylation : The tosyl group is introduced using p-toluenesulfonyl chloride under basic conditions.
  • Coupling Reaction : The final step involves coupling the tosylated pyrazole with methanesulfonamide derivatives.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Pyrazole FormationCondensationHydrazine, diketone
TosylationElectrophilic substitutionp-Toluenesulfonyl chloride
CouplingNucleophilic substitutionMethanesulfonamide derivative

Q & A

Basic: What synthetic strategies are employed to prepare N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine-bearing sulfonamide groups. For example, chalcones react with substituted hydrazines (e.g., 4-hydrazinylbenzenesulfonamide) in ethanol under reflux, followed by recrystallization for purification . Isotopic labeling (e.g., deuterated analogs) may involve substituting specific protons with deuterium during synthesis, as seen in related pyrazoline derivatives .

Advanced: How can reaction conditions be optimized to improve regioselectivity during pyrazoline ring formation?

Answer: Regioselectivity is influenced by solvent polarity, temperature, and substituent electronic effects. Polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) favor 1,3-dipolar cycloaddition. Monitoring reaction progress via TLC and adjusting stoichiometry of hydrazine derivatives (e.g., tosylhydrazine) can minimize byproducts .

Basic: What crystallographic tools are used to resolve the compound’s 3D structure?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-III for graphical representation are standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.06 ensure accuracy .

Advanced: How can twinned data or low-resolution crystallographic data be handled during refinement?

Answer: SHELXL’s TWIN/BASF commands model twinning, while high-resolution data (>1.0 Å) improve electron density maps. For low-resolution data, restraints on bond lengths/angles and iterative Hirshfeld atom refinement (HAR) reduce model bias .

Basic: What computational methods predict the compound’s antiviral activity against Monkeypox virus (MPXV)?

Answer: Molecular docking (AutoDock Vina) evaluates binding to MPXV DNA polymerase (DPol) and A42R proteins. Docking scores < −7.0 kcal/mol (e.g., −9.26 for this compound) indicate strong binding, validated by hydrogen bonds with Leu631 and Arg634 residues .

Advanced: How do molecular dynamics (MD) simulations confirm the stability of ligand-protein complexes?

Answer: MD simulations (e.g., GROMACS) over 100 ns assess complex stability via root-mean-square deviation (RMSD < 2.0 Å) and binding free energy (MM-PBSA). Stable interactions with His124/Trp4 in A42R correlate with antiviral efficacy .

Basic: How is purity confirmed post-synthesis?

Answer: High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) and LC-MS (ESI+) confirm purity (>95%). NMR (¹H/¹³C) identifies functional groups, while elemental analysis validates stoichiometry .

Advanced: What strategies reconcile discrepancies between docking scores and in vitro IC50 values?

Answer: Discrepancies arise from solvation/entropy effects unaccounted in docking. Free-energy perturbation (FEP) or thermodynamic integration (TI) refine binding affinities. Experimental validation via surface plasmon resonance (SPR) measures real-time kinetics .

Basic: Which structural motifs are critical for the compound’s bioactivity?

Answer: The 3-nitrophenyl group enhances π-π stacking with aromatic residues (e.g., Trp4), while the methanesulfonamide moiety forms hydrogen bonds with Lys661 in DPol. The tosyl group improves metabolic stability .

Advanced: How can isotopic labeling (e.g., deuterium) aid pharmacokinetic studies?

Answer: Deuteration at metabolically vulnerable sites (e.g., methyl groups) slows CYP450-mediated degradation. Mass spectrometry tracks deuterated metabolites in vivo, improving half-life predictions .

Basic: What spectroscopic techniques characterize the compound’s tautomeric forms?

Answer: ¹H NMR in DMSO-d6 identifies enol-keto tautomerism via NH (δ 10–12 ppm) and carbonyl (δ 160–170 ppm) signals. IR spectroscopy (KBr) confirms C=O (1650 cm⁻¹) and S=O (1150 cm⁻¹) stretches .

Advanced: How does electron-withdrawing substituent placement affect pyrazoline ring conformation?

Answer: Substituents at the 3-position (e.g., nitro groups) induce chair-like pyrazoline conformations via steric hindrance, confirmed by SC-XRD torsion angles (C3-C4-N1-N2 ≈ 175°) .

Basic: What in vitro assays validate the compound’s antiviral activity?

Answer: Plaque reduction neutralization tests (PRNT) in Vero cells infected with MPXV quantify EC50 values. Cytotoxicity (CC50) is assessed via MTT assays to determine selectivity indices (SI = CC50/EC50) .

Advanced: How can QSAR models guide derivative design for improved potency?

Answer: Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area (PSA), and H-bond donors predict bioactivity. Substituent optimization at the 4-phenyl position improves membrane permeability .

Basic: What safety protocols are essential for handling nitroaromatic intermediates?

Answer: Nitro groups pose explosion risks; reactions require inert atmospheres (N2/Ar) and avoidance of metal catalysts. Personal protective equipment (PPE) and fume hoods mitigate toxicity .

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